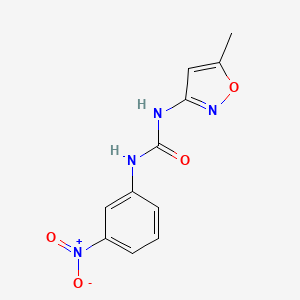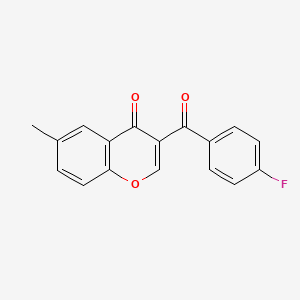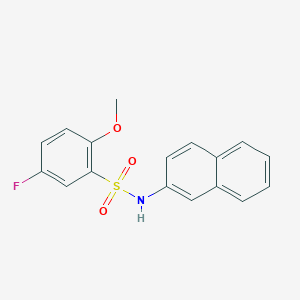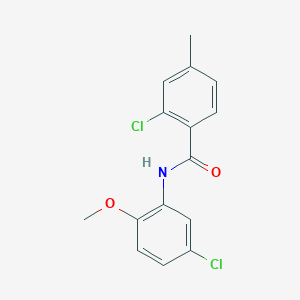
3-(4-tert-butylphenyl)-N-(2-methoxy-5-methylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-tert-butylphenyl)-N-(2-methoxy-5-methylphenyl)acrylamide, commonly known as TBNMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TBNMA belongs to the family of acrylamides and is widely used in various research fields, including biochemistry, pharmacology, and medicinal chemistry.
Applications De Recherche Scientifique
TBNMA has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are important mediators of inflammation and pain, and COX-2 inhibitors have been used as anti-inflammatory and analgesic drugs. TBNMA has been shown to have a higher selectivity towards COX-2 than other COX-2 inhibitors, making it a promising candidate for the development of new drugs.
Mécanisme D'action
TBNMA inhibits COX-2 by binding to the active site of the enzyme and blocking the conversion of arachidonic acid to prostaglandins. This results in a decrease in inflammation and pain. TBNMA has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
TBNMA has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have a protective effect against oxidative stress and to improve cognitive function in animal models of Alzheimer's disease. TBNMA has been shown to have low toxicity and to be well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TBNMA is its high selectivity towards COX-2, which makes it a promising candidate for the development of new drugs. However, TBNMA has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Additionally, TBNMA has low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on TBNMA. One area of interest is the development of new drugs based on TBNMA's COX-2 inhibitory properties. Another area of interest is the investigation of TBNMA's antioxidant properties and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis of TBNMA and to develop new methods for its use in lab experiments.
Conclusion:
In conclusion, TBNMA is a promising compound for scientific research due to its unique properties. It is a potent inhibitor of COX-2 and has been shown to have anti-inflammatory, analgesic, and antioxidant effects. While TBNMA has some limitations for lab experiments, it has several potential future directions for research, including the development of new drugs and the investigation of its potential use in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of TBNMA involves the reaction of 4-tert-butylphenyl isocyanate with 2-methoxy-5-methylphenylamine in the presence of acetic anhydride. The reaction proceeds under reflux conditions, and the product is obtained after purification using column chromatography. The yield of TBNMA is typically around 70%, and the purity can be confirmed using NMR and IR spectroscopy.
Propriétés
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-15-6-12-19(24-5)18(14-15)22-20(23)13-9-16-7-10-17(11-8-16)21(2,3)4/h6-14H,1-5H3,(H,22,23)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOOCNRRBDQIHY-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-nitrophenyl)-2H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B5817102.png)
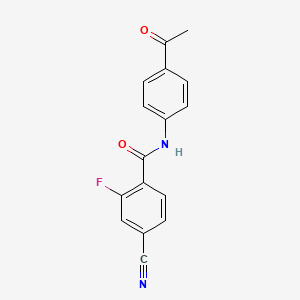
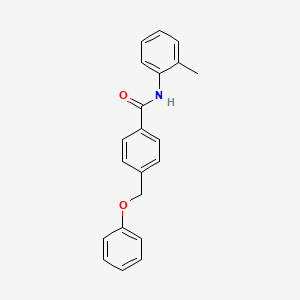
![3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5817143.png)
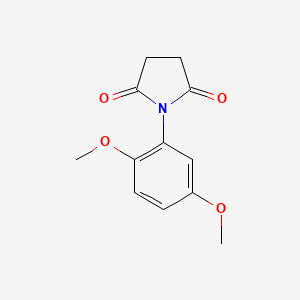
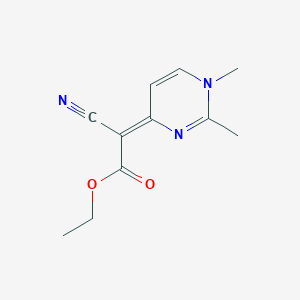
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide](/img/structure/B5817161.png)
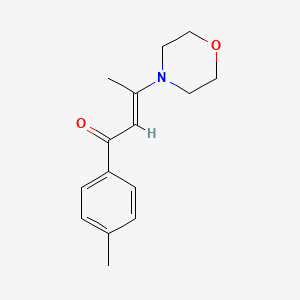
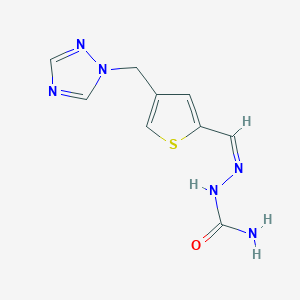
![N-[(benzylamino)carbonothioyl]-2,4-dimethylbenzamide](/img/structure/B5817178.png)
